molecular formula C22H25NO4 B13640743 (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid

(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid

Cat. No.: B13640743
M. Wt: 367.4 g/mol
InChI Key: ZYKYDHZOLXXYEC-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU, DIC, or EDC.

    Substitution: Reaction with nucleophiles to introduce various functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HATU, DIC, or EDC in the presence of a base like N-methylmorpholine.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and peptidomimetics.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: For the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the coupling reactions, preventing side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid is unique due to its specific side chain, which can influence the properties and reactivity of the resulting peptides. This compound’s ethylpentanoic acid side chain provides distinct steric and electronic effects compared to other Fmoc-protected amino acids, making it valuable for synthesizing peptides with unique structural and functional properties.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-amino-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)pentanoic acid

InChI

InChI=1S/C22H25NO4/c1-3-14(4-2)22(23,20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,3-4,13,23H2,1-2H3,(H,24,25)/t22-/m0/s1

InChI Key

ZYKYDHZOLXXYEC-QFIPXVFZSA-N

Isomeric SMILES

CCC(CC)[C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Canonical SMILES

CCC(CC)C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Origin of Product

United States

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